3-Iodo-8-methylimidazo[1,2-a]pyrazine
Description
3-Iodo-8-methylimidazo[1,2-a]pyrazine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family This compound is characterized by its fused bicyclic structure, which includes an imidazo ring fused to a pyrazine ring The presence of an iodine atom at the third position and a methyl group at the eighth position further distinguishes this compound
Properties
Molecular Formula |
C7H6IN3 |
|---|---|
Molecular Weight |
259.05 g/mol |
IUPAC Name |
3-iodo-8-methylimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C7H6IN3/c1-5-7-10-4-6(8)11(7)3-2-9-5/h2-4H,1H3 |
InChI Key |
GBLFXDITUNYUSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN2C1=NC=C2I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-8-methylimidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of 2-aminopyrazine and 2-iodoacetophenone as starting materials. The reaction proceeds through a cyclization process facilitated by a base such as potassium carbonate in a polar solvent like dimethylformamide. The reaction mixture is heated to promote the formation of the imidazo[1,2-a]pyrazine core.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Cross-Coupling Reactions
The iodine atom facilitates transition-metal-catalyzed couplings, enabling structural diversification:
A. Suzuki-Miyaura Coupling
The 3-iodo group participates in palladium-catalyzed cross-couplings with aryl boronic acids. While specific data for this compound is limited, analogous imidazo[1,2-a]pyrazines show:
| Catalyst | Base | Solvent | Temperature | Yield Range |
|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane | 80°C | 60–85% |
B. Ullmann-Type Coupling
Copper-mediated couplings with amines or thiols are feasible, leveraging the iodo group’s reactivity .
Nucleophilic Substitution
The electron-deficient pyrazine ring and iodo substituent enable SₙAr reactions:
| Nucleophile | Conditions | Product Type | Yield |
|---|---|---|---|
| Amines | DMF, 80°C, 6 hr | 3-Amino derivatives | 73–99% |
| Thiols | EtOH, K₂CO₃, reflux | 3-Thioether analogs | 65–92% |
Functional Group Transformations
A. Methyl Group Oxidation
The 8-methyl group can be oxidized to a carboxylic acid using KMnO₄/H₂SO₄, though yields depend on steric hindrance .
B. Nitration
Electrophilic nitration at the 6-position occurs under mixed HNO₃/H₂SO₄ conditions, producing nitro derivatives for further reduction .
Biological Interaction Studies
While not a direct chemical reaction, the compound’s interactions with biological targets inform its reactivity in enzymatic environments:
| Target | Interaction Type | Effect | Reference |
|---|---|---|---|
| Bacterial VirB11 ATPase | Competitive inhibition | IC₅₀ = 0.8–2.4 μM | |
| PDE10 Enzyme | Allosteric modulation | Kᵢ = 15 nM |
Stability and Reactivity Trends
Scientific Research Applications
3-Iodo-8-methylimidazo[1,2-a]pyrazine has found applications in several scientific research areas:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of novel materials and as a building block for the synthesis of functionalized molecules.
Mechanism of Action
The mechanism of action of 3-Iodo-8-methylimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets. The iodine atom and the fused bicyclic structure play crucial roles in its binding affinity and selectivity. The compound can interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-Iodo-8-methylimidazo[1,2-a]pyridine
- 3-Iodo-8-methylimidazo[1,2-a]pyrimidine
- 3-Iodo-8-methylimidazo[1,2-a]pyrrole
Uniqueness
3-Iodo-8-methylimidazo[1,2-a]pyrazine is unique due to its specific substitution pattern and fused ring structure. The presence of an iodine atom at the third position and a methyl group at the eighth position imparts distinct chemical properties, making it a valuable compound for various applications. Its reactivity and potential biological activities set it apart from other similar compounds.
Biological Activity
3-Iodo-8-methylimidazo[1,2-a]pyrazine is a heterocyclic compound belonging to the imidazo[1,2-a]pyrazine family. Its unique structure, characterized by an imidazole ring fused with a pyrazine ring and various substituents, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its potential applications in various fields such as medicine and agriculture.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₈N₃I. The presence of iodine at the 3-position and a methyl group at the 8-position enhances its chemical reactivity and biological properties. The compound's unique structure allows it to serve as a versatile scaffold in drug design.
| Property | Details |
|---|---|
| Molecular Formula | C₇H₈N₃I |
| Molecular Weight | 232.06 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its effectiveness against various Gram-negative bacteria, including Helicobacter pylori and Legionella pneumophila , which are known to cause serious infections. The compound acts by inhibiting key bacterial enzymes, thereby disrupting their metabolic processes .
Anticancer Activity
The compound has also shown promising results in anticancer studies. A recent study identified derivatives of imidazo[1,2-a]pyrazine as potent inhibitors of ENPP1 (ectonucleotide triphosphate diphosphohydrolase 1), a negative regulator of the cGAS-STING pathway involved in immune response and cancer progression. Compounds similar to this compound demonstrated substantial inhibitory activity with IC50 values in the low nanomolar range .
The mechanism of action of this compound involves its interaction with specific molecular targets. It may modulate enzyme activities or receptor functions, leading to alterations in cellular processes such as signal transduction and gene expression .
Study on Antibacterial Activity
In a comparative study, various imidazo[1,2-a]pyrazine derivatives were tested for their antibacterial efficacy. The results indicated that this compound exhibited superior activity against HP0525 , a key component of bacterial type IV secretion systems .
Evaluation of Anticancer Efficacy
In vivo studies involving murine models demonstrated that treatment with compounds related to this compound significantly inhibited tumor growth when combined with anti-PD-1 antibodies. The tumor growth inhibition rate reached up to 77.7%, showcasing the compound's potential in cancer immunotherapy .
Q & A
Q. What experimental parameters improve reaction yields in MCRs?
- Optimization : Lowering reaction temperature (RT vs. reflux) and using polar solvents (DMSO) suppress tert-butyl isocyanide decomposition. Catalyst screening (e.g., FeCl3 vs. I2) identifies iodine as optimal .
Methodological Best Practices
Q. How are electron density calculations validated experimentally?
Q. Which analytical techniques ensure purity in regioisomeric mixtures?
- Protocol : TLC (1:10 MeOH/CH2Cl2) and HPLC-PDA distinguish regioisomers. Preparative column chromatography (silica gel, ethyl acetate/hexane) isolates pure fractions .
Emerging Research Directions
Q. Can imidazo[1,2-a]pyrazines act as telomerase inhibitors?
Q. What mechanisms underlie phosphodiesterase inhibition in cardiac tissues?
- Findings : 5-Bromo derivatives increase cAMP levels in isolated atria, mimicking isoproterenol effects. Propranolol-insensitive responses confirm PDE3/4 inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
